

Simazine-d10: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Simazine-d10*

Cat. No.: *B155400*

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An in-depth guide for researchers, scientists, and drug development professionals on the properties, analytical applications, and biological interactions of **Simazine-d10**.

This technical document provides a comprehensive overview of **Simazine-d10**, a deuterated isotopologue of the triazine herbicide Simazine. It is primarily intended for use as an internal standard in analytical methodologies for the quantification of simazine in various environmental and biological matrices. This guide details its chemical and physical properties, provides in-depth experimental protocols for its use, and explores the known biological signaling pathways affected by its non-deuterated counterpart, simazine.

Core Compound Specifications

Simazine-d10 is a stable, isotopically labeled form of simazine, where ten hydrogen atoms have been replaced with deuterium. This substitution results in a distinct mass-to-charge ratio, making it an ideal internal standard for mass spectrometry-based analytical techniques. Its physical and chemical properties are summarized below.

Property	Value	References
CAS Number	220621-39-6	[1] [2] [3]
Molecular Formula	C ₇ H ₂ D ₁₀ ClN ₅	[1]
Molecular Weight	211.72 g/mol	[2]
Synonyms	2,4-Bis(pentadeuteroethylamino)-6-chloro-1,3,5-triazine, Simazine (diethyl-d10)	[2] [3]
Purity	≥98% Chemical Purity, 99 atom % D	[4]
Appearance	Off-white crystalline solid	[5]
Solubility	Sparingly soluble in water. Slightly soluble in DMF and DMSO.	[1] [5]

Analytical Applications and Experimental Protocols

Simazine-d10 is crucial for accurate and precise quantification of simazine residues in environmental monitoring and food safety analysis. Its use in isotope dilution mass spectrometry (IDMS) effectively mitigates matrix effects and variations in instrument response.

Quantification of Simazine in Water and Soil Samples using LC-MS/MS

The following protocol is a synthesized methodology based on established analytical practices for the detection of simazine in environmental samples.

1. Sample Preparation and Extraction

Solid Phase Extraction (SPE) is a common technique for the pre-concentration and purification of simazine from water samples. For soil samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often employed.

SPE Protocol for Water Samples:

Step	Procedure
Cartridge Conditioning	Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.
Sample Loading	Acidify the water sample (e.g., 500 mL) to approximately pH 2 with a suitable acid. Pass the sample through the conditioned C18 cartridge at a flow rate of about 5 mL/min.
Washing	Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.
Drying	Dry the cartridge under a stream of nitrogen for approximately 10 minutes.
Elution	Elute the trapped analytes with 5 mL of methanol or acetonitrile.
Internal Standard Spiking	Spike the eluted sample with a known concentration of Simazine-d10.
Reconstitution	Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

Parameter	Typical Conditions
LC Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 μ m)
Mobile Phase	A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Elution	A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the run time to elute the analytes.
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 20 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Mass Spectrometer	Triple Quadrupole (QqQ)
MRM Transitions	Simazine: Precursor Ion (m/z) \rightarrow Product Ion (m/z) (Collision Energy) Simazine-d10: Precursor Ion (m/z) \rightarrow Product Ion (m/z) (Collision Energy)

3. Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using the peak area ratios of simazine to **Simazine-d10** at various concentrations.

Analytical Workflow Diagram



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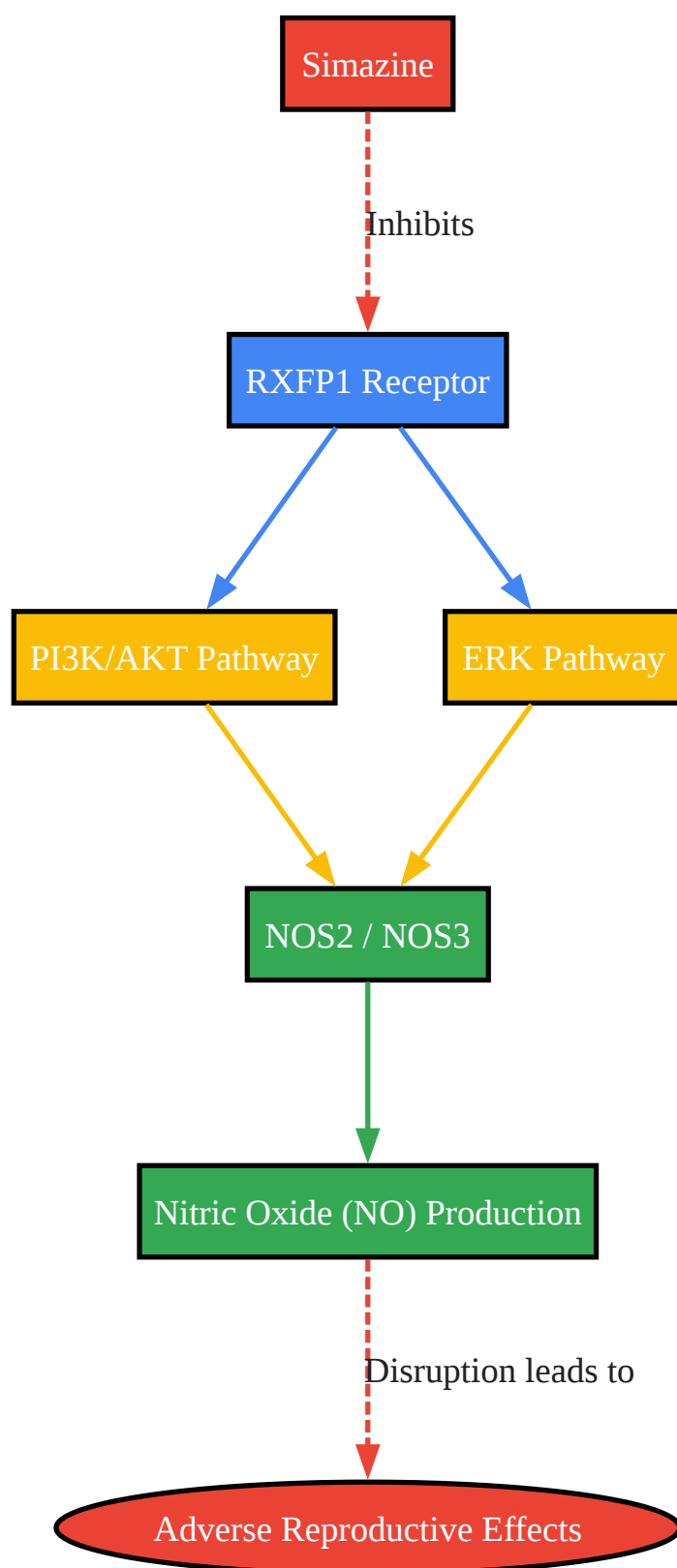
Caption: Analytical workflow for simazine quantification.

Biological Activity and Signaling Pathways

While **Simazine-d10** is primarily used as an analytical standard, its biological effects are considered identical to those of unlabeled simazine. Simazine is a known endocrine disruptor and exerts its toxicity through various mechanisms.[6]

Endocrine Disruption and Interference with Relaxin Signaling

Simazine has been shown to interfere with the relaxin signaling pathway, which plays a crucial role in reproductive health.[7] It acts by downregulating the expression of the relaxin family peptide receptor 1 (RXFP1).[7][8] This disruption leads to a cascade of downstream effects, including reduced production of nitric oxide (NO) and alterations in the expression of genes critical for steroidogenesis and apoptosis.[8]



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Caption: Simazine's disruption of the relaxin signaling pathway.

Other Reported Biological Effects

- **Photosynthesis Inhibition:** The primary mode of action of simazine as a herbicide is the inhibition of photosynthesis at photosystem II.[5][9]
- **Immunotoxicity:** Studies have indicated that oral exposure to simazine can induce immunotoxicity and apoptosis in spleen cells of mice.[1]
- **Neurotoxicity:** Simazine has been shown to impact the dopaminergic system and may be involved in the degeneration of dopaminergic neurons.[10]
- **Carcinogenicity:** There is suggestive evidence of simazine's carcinogenicity, with studies showing an increase in mammary gland tumors in female rats.[9] The U.S. EPA has also noted potential interactions of simazine with estrogen and androgen pathways.[11]

Quantitative Toxicological Data

The following table summarizes key toxicological data for simazine from various studies.

Endpoint	Species	Value	Reference
Oral LD50	Rat	>5000 mg/kg	[9]
Oral LD50	Mouse	>5000 mg/kg	[9]
Dermal LD50	Rabbit	>8 g/kg	[9]
Inhalation LC50 (4 hours)	Rabbit	>4.28 mg-hr/liter	[9]
No-Observed-Adverse-Effect Level (NOAEL)	Rat (24-month study)	0.5 mg/kg/day	[9]

Conclusion

Simazine-d10 is an indispensable tool for the accurate and reliable quantification of simazine in various matrices. Its use as an internal standard in isotope dilution mass spectrometry provides high-quality data essential for regulatory monitoring, environmental assessment, and

food safety applications. Understanding the biological effects and signaling pathways disrupted by simazine is critical for assessing its potential risks to human and environmental health. This technical guide provides a foundational resource for researchers and professionals working with this compound.

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